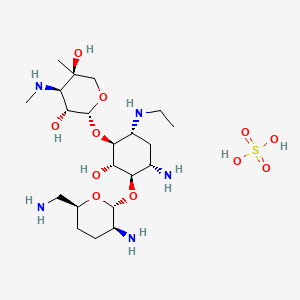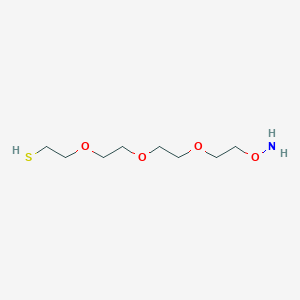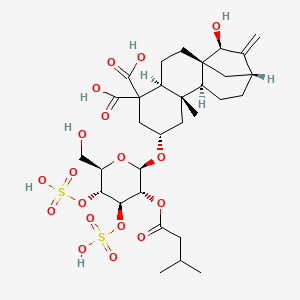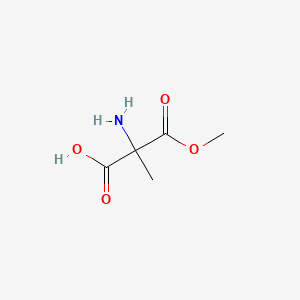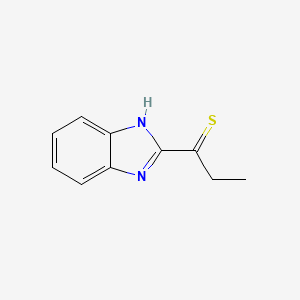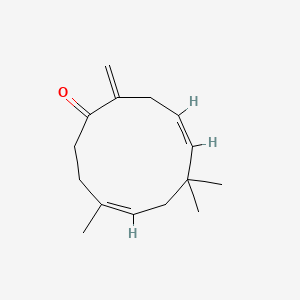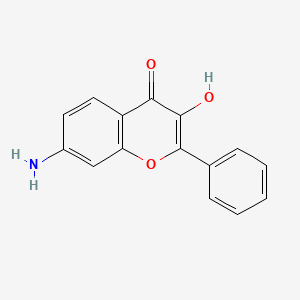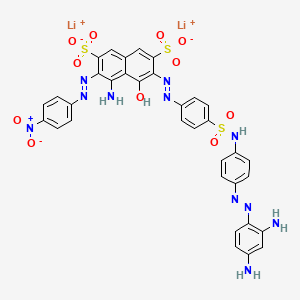
2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the diazotization of 2,4-diaminophenyl and subsequent coupling reactions with various aromatic compounds The reaction conditions typically involve acidic or basic environments to facilitate the formation of azo bonds
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials such as textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous environments.
Comparaison Avec Des Composés Similaires
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diamino-5-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
Uniqueness: The lithium salt form of this compound offers unique solubility and stability properties compared to its sodium salt counterparts. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
102082-94-0 |
|---|---|
Formule moléculaire |
C34H25Li2N11O11S3 |
Poids moléculaire |
873.7 |
Nom IUPAC |
dilithium;(3Z)-5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]hydrazinylidene]-6-[(4-nitrophenyl)diazenyl]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N11O11S3.2Li/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,40,44H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2/b41-38?,42-39?,43-33+;; |
Clé InChI |
NXGCXAAITHXJND-XNZOGMQISA-L |
SMILES |
[Li+].[Li+].C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NN=C3C(=CC4=CC(=C(C(=C4C3=O)N)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)N |
Synonymes |
2,7-Naphthalenedisulfonic acid, 4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-, lithium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


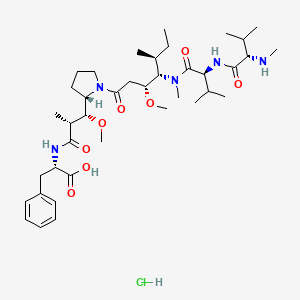
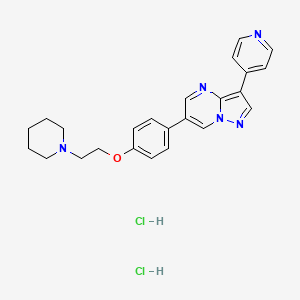
![4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid](/img/structure/B560673.png)

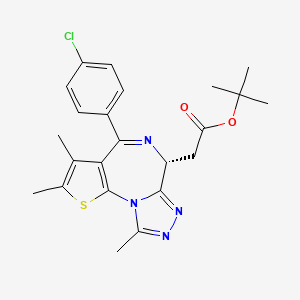
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride](/img/structure/B560676.png)
